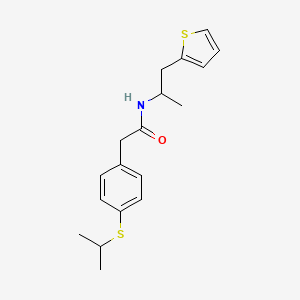

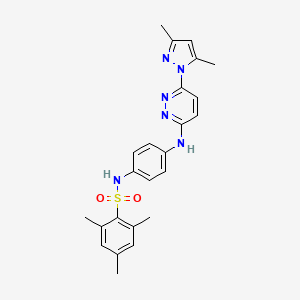

![molecular formula C18H14ClN5O3S3 B2985864 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 671200-14-9](/img/structure/B2985864.png)

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and triazole rings, the introduction of the chlorophenyl group, and the attachment of the sulfamoyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The thiazole and triazole rings are aromatic and planar, while the sulfamoyl group is likely to adopt a tetrahedral geometry. The chlorophenyl group is also planar and aromatic .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The thiazole and triazole rings might participate in electrophilic aromatic substitution reactions, while the sulfamoyl group could undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the sulfamoyl group might make the compound polar and water-soluble, while the aromatic rings could contribute to its lipophilicity .Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide" have been explored for their antimicrobial properties. For instance, the synthesis of formazans from Mannich base derivatives as antimicrobial agents demonstrated moderate activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). This research suggests that compounds with similar structural motifs may hold potential as antimicrobial agents.

Cytotoxic and Anticancer Activity

Sulfonamide derivatives, which share a common functional group with the subject compound, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. A study found that certain derivatives displayed significant potency against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with one compound showing notable efficacy compared to the reference drug 5-fluorouracil (Ghorab et al., 2015). This highlights the potential of such compounds in cancer research and therapy.

Synthesis and Structural Studies

The synthesis and evaluation of various derivatives with similar structural frameworks have been extensively studied, revealing their potential biological activities. For example, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their antimicrobial screening demonstrated the significance of these compounds in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011). Such studies contribute to understanding the structure-activity relationship, guiding the design of more effective compounds.

Unique Binding Interactions

Research into indoleamine 2,3-dioxygenase (IDO1) inhibitors, which share a resemblance in structural complexity to the compound , revealed unique sulfur-aromatic interactions contributing to their binding and inhibitory activity. This finding underscores the importance of specific structural features in the development of potent inhibitors for therapeutic applications (Peng et al., 2020).

Mechanism of Action

Target of Action

Similar compounds bearing hydroxy/methoxy substituents in the aromatic ring have shown excellent potency towards certain receptors .

Mode of Action

It is suggested that similar compounds may interact with their targets through a mechanism involving nucleophilic addition .

Biochemical Pathways

Compounds with similar structures have been found to exhibit various therapeutic properties, suggesting they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have demonstrated potential in various therapeutic areas such as analgesic, antimicrobial, anti-inflammatory, and antidepressant .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O3S3/c19-12-3-1-11(2-4-12)15-9-28-17-22-23-18(24(15)17)29-10-16(25)21-13-5-7-14(8-6-13)30(20,26)27/h1-9H,10H2,(H,21,25)(H2,20,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVSHXBBQIZPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2985784.png)

![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2985785.png)

![2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yloxy]ethylamine](/img/no-structure.png)

![Benzyl 8-((chlorosulfonyl)methyl)-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2985792.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol](/img/structure/B2985795.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2985798.png)

![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)